molecular formula C13H10BrN3O4 B2794030 N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 1170161-18-8

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2794030
CAS No.: 1170161-18-8
M. Wt: 352.144
InChI Key: UQTWRENGTQZWAB-UHFFFAOYSA-N
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Description

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a unique combination of furan, oxadiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan derivatives to introduce the bromine atom at the desired position. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves the coupling of the oxadiazole derivative with the furan carboxamide under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can lead to various substituted derivatives .

Scientific Research Applications

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide involves interactions with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromofuran-2-yl)-2,5-dimethylfuran-3-carboxamide
  • 5-(5-bromofuran-2-yl)-1,3,4-oxadiazole
  • 2,5-dimethylfuran-3-carboxamide

Uniqueness

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c1-6-5-8(7(2)19-6)11(18)15-13-17-16-12(21-13)9-3-4-10(14)20-9/h3-5H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTWRENGTQZWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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